![molecular formula C23H26N4O3S B3312483 2,4,5-trimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 946317-83-5](/img/structure/B3312483.png)
2,4,5-trimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
説明
TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor (BCR) signaling. BCR signaling is essential for the survival and proliferation of B cells, which are involved in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Therefore, inhibition of BTK has emerged as a promising therapeutic strategy for the treatment of B-cell malignancies.
作用機序
TAK-659 inhibits BTK by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting 2,4,5-trimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide signaling. This leads to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies, both in vitro and in vivo. Additionally, TAK-659 has been shown to inhibit the production of cytokines and chemokines, which are involved in the pathogenesis of B-cell malignancies. TAK-659 has also been shown to have minimal effects on T-cell function, suggesting a favorable safety profile.
実験室実験の利点と制限
One of the advantages of TAK-659 is its potency and selectivity for BTK, which allows for effective inhibition of 2,4,5-trimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide signaling in B-cell malignancies. Additionally, TAK-659 has shown efficacy against CLL and NHL cell lines, as well as primary patient samples. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
Several future directions for TAK-659 research include the evaluation of its efficacy in combination with other targeted therapies, such as PI3K inhibitors, as well as its potential for use in other B-cell malignancies, such as Waldenstrom macroglobulinemia. Additionally, the development of more potent and selective BTK inhibitors, including TAK-659 derivatives, may further enhance the therapeutic potential of this class of compounds. Finally, the identification of biomarkers that predict response to BTK inhibitors, including TAK-659, may facilitate patient selection and improve clinical outcomes.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent antitumor activity in vitro and in vivo. In particular, TAK-659 has shown efficacy against CLL and NHL cell lines, as well as primary patient samples. Furthermore, TAK-659 has been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, in preclinical models.
特性
IUPAC Name |
2,4,5-trimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16-14-18(3)22(15-17(16)2)31(28,29)26-20-6-4-19(5-7-20)21-8-9-23(25-24-21)27-10-12-30-13-11-27/h4-9,14-15,26H,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWENNHYFVANS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。